molecular formula C26H27N5O5S2 B11603348 2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No. B11603348
M. Wt: 553.7 g/mol
InChI Key: GJMJISOANKBFHD-UHFFFAOYSA-N
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Description

2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety, a phthalazinyl group, and a tetrahydrofuran ring. It has been studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its ability to inhibit carbonic anhydrase IX, which is involved in pH regulation in cells.

    Medicine: Potential anticancer and antimicrobial agent due to its enzyme inhibition properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that helps regulate pH in cells, and its overexpression is associated with tumor growth and survival. By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to cell death. The molecular targets and pathways involved include the binding of the sulfonamide group to the zinc ion in the active site of CA IX, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
  • N-(4-sulfamoylphenyl)-2-aminobenzenesulfonamide
  • 4-(2-methyl-5-phthalazinylamino)benzenesulfonamide

Uniqueness

2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is unique due to its combination of a phthalazinyl group and a tetrahydrofuran ring, which are not commonly found together in similar compounds. This unique structure contributes to its potent inhibitory activity against CA IX and its potential as a therapeutic agent .

properties

Molecular Formula

C26H27N5O5S2

Molecular Weight

553.7 g/mol

IUPAC Name

2-methyl-N-(oxolan-2-ylmethyl)-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C26H27N5O5S2/c1-17-8-9-18(15-24(17)38(34,35)28-16-20-5-4-14-36-20)25-22-6-2-3-7-23(22)26(31-30-25)29-19-10-12-21(13-11-19)37(27,32)33/h2-3,6-13,15,20,28H,4-5,14,16H2,1H3,(H,29,31)(H2,27,32,33)

InChI Key

GJMJISOANKBFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NCC5CCCO5

Origin of Product

United States

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